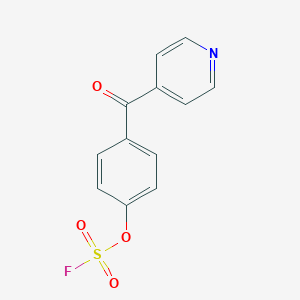

4-(4-Fluorosulfonyloxybenzoyl)pyridine

Description

4-(4-Fluorosulfonyloxybenzoyl)pyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a benzoyl group at the para position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of the fluorosulfonyloxy group, which may enhance interactions with biological targets or stabilize intermediates in synthetic pathways.

Properties

IUPAC Name |

4-(4-fluorosulfonyloxybenzoyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4S/c13-19(16,17)18-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXQAAAHPYYWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybenzoyl chloride with pyridine in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cesium fluorosulfate (CsSO4F) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(4-Fluorosulfonyloxybenzoyl)pyridine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorosulfonyloxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl-pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Fluorosulfonyloxybenzoyl)pyridine has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.

Materials Science: It is employed in the design of novel materials with specific properties, such as enhanced conductivity or stability.

Biochemical Research: The compound is used in studies involving protein engineering and biotherapeutics, leveraging its ability to form covalent bonds with proteins.

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can bind to specific proteins or enzymes, modifying their activity.

Pathways Involved: It can participate in redox reactions, form covalent bonds with nucleophilic residues in proteins, and influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The fluorosulfonyloxy group distinguishes this compound from other fluorinated pyridine derivatives. Below is a comparison with analogous compounds based on substituent effects and reactivity:

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing Effects :

- The fluorosulfonyloxy group in 4-(4-Fluorosulfonyloxybenzoyl)pyridine is more electron-withdrawing than carboxy (-COOH) or hydroxypyridine (-OH) groups, which may enhance electrophilic substitution or stabilize transition states in reactions. This contrasts with 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, where the carboxy group facilitates metal chelation .

Biological Activity :

- Compounds like 4-[5-[(4-Fluorobenzyl)sulfanyl]-...pyridine exhibit antimicrobial properties due to sulfur-containing heterocycles . The fluorosulfonyloxy group might similarly modulate bioactivity but could introduce higher reactivity or toxicity.

Synthetic Utility :

- Fluorosulfonyloxy derivatives are often used as sulfonylation reagents. In contrast, pyrrolidinyl-substituted pyridines (e.g., ) serve as chiral building blocks for pharmaceuticals, highlighting divergent applications based on substituents.

Stability and Reactivity :

- Sulfonyloxy groups are prone to hydrolysis under basic conditions, whereas hydroxypyridines (e.g., ) are more stable but less reactive. This trade-off influences their suitability in drug development or industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.